molecular formula C23H23N5O3S B2468241 2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide CAS No. 1223861-94-6

2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide

Cat. No.: B2468241
CAS No.: 1223861-94-6
M. Wt: 449.53
InChI Key: QZQUBKPNDMBVMH-UHFFFAOYSA-N
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Description

2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide is a potent and selective inhibitor of Salt-Inducible Kinase 3 (SIK3). This compound has emerged as a critical pharmacological tool for dissecting the role of the SIK family in cellular signaling and disease pathophysiology. SIK3 is a key regulator of the LKB1-SIK kinase cascade, which exerts control over the CREB-regulated transcription coactivators (CRTCs) and the mechanistic target of rapamycin (mTOR) signaling network. By potently inhibiting SIK3, this compound prevents the phosphorylation and cytoplasmic sequestration of CRTCs and TORC2, allowing for their nuclear translocation and subsequent activation of transcriptional programs. Its primary research applications include the investigation of energy metabolism, hepatic lipid homeostasis , and cancer biology. In cancer research, it is utilized to study pathways in malignancies such as triple-negative breast cancer, where SIK inhibition has been shown to modulate tumor growth and metastasis. Furthermore, its role in regulating inflammatory responses and fibroblast signaling makes it a compound of interest for research into fibrosis and other fibroproliferative diseases. The high selectivity of this inhibitor for SIK3 over other AMPK-related kinases enables researchers to achieve a clear phenotypic readout, making it an invaluable asset for target validation and pathway analysis in complex biological systems.

Properties

IUPAC Name

2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-3-16-6-5-7-17(14-16)24-20(29)15-32-23-26-25-21-22(30)27(12-13-28(21)23)18-8-10-19(11-9-18)31-4-2/h5-14H,3-4,15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQUBKPNDMBVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazolopyrazine core, followed by the introduction of the ethoxyphenyl group and the acetamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to maximize yield while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ethoxyphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Overview

2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide is a complex organic compound belonging to the class of triazolopyrazine derivatives. Its unique structural features make it a candidate for various scientific research applications, particularly in medicinal chemistry and materials science.

Medicinal Chemistry

  • Anticancer Activity : Research indicates that this compound exhibits potential anticancer properties. It interacts with specific molecular targets involved in cancer cell proliferation and apoptosis. Studies suggest modulation of key signaling pathways such as the PI3K/Akt pathway, which is crucial in cancer biology .
  • Antibacterial Properties : Preliminary studies suggest that the compound may also possess antibacterial activity. Its interactions with bacterial enzymes could inhibit growth and proliferation, making it a candidate for further investigation in antibiotic development.

Materials Science

The unique chemical structure of this compound allows for its application in developing new materials with specific functionalities. Its properties can be tailored for use in organic electronics or as precursors in synthesizing more complex molecules.

Biochemical Tools

Due to its ability to interact with various biological molecules, the compound may serve as a biochemical tool in research settings. It can be utilized to study enzyme kinetics or receptor-ligand interactions, providing insights into cellular processes and disease mechanisms.

Case Studies

  • Anticancer Studies : A recent study demonstrated that derivatives similar to this compound showed significant inhibition of tumor growth in vitro and in vivo models. The study highlighted the importance of the triazolopyrazine core in enhancing biological activity against cancer cells.
  • Antibacterial Research : Another investigation focused on the antibacterial efficacy of compounds structurally related to this one. Results indicated promising activity against Gram-positive bacteria, suggesting potential for therapeutic use.

Mechanism of Action

The mechanism of action of 2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure R1 (Triazolopyrazine Substituent) R2 (Acetamide Substituent) Key Properties
Target Compound [1,2,4]Triazolo[4,3-a]pyrazine 4-Ethoxyphenyl 3-Ethylphenyl High lipophilicity (predicted); potential enhanced metabolic stability due to ethoxy group
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide () [1,2,4]Triazolo[4,3-a]pyrazine 4-Chlorobenzyl 2,5-Dimethylphenyl Increased electronegativity from Cl; methyl groups may reduce solubility
2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide (Compound 12, ) [1,2,4]Triazolo[4,3-a]pyrazine 4-Hydroxyphenyl Acetamide Hydroxyl group increases polarity, potentially reducing cell permeability compared to ethoxy analog

Key Insights :

  • The 4-ethoxyphenyl group in the target compound confers greater lipophilicity than the 4-hydroxyphenyl group in compound 12, which may enhance bioavailability .
  • Compared to the 4-chlorobenzyl substituent (), the ethoxy group is less electronegative but offers metabolic stability via reduced susceptibility to oxidative degradation .

Bioactivity and Pharmacological Potential

Triazolopyrazine derivatives are frequently evaluated for anti-inflammatory and anti-exudative activities. For example, acetamide derivatives with furan-2-yl substituents () demonstrated anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The 3-ethylphenyl group may enhance receptor binding compared to smaller substituents (e.g., methyl groups in ), as bulkier aromatic systems often improve affinity for hydrophobic binding pockets .

Structural Relationships via Analytical Techniques

Molecular networking () can cluster compounds based on fragmentation patterns. The target compound’s MS/MS profile would likely show high cosine similarity (>0.8) with other triazolopyrazine derivatives, such as those in and , due to shared core fragmentation pathways (e.g., loss of the sulfanyl-acetamide moiety) . This method aids in dereplication, distinguishing novel features like the ethoxy group from common structural motifs .

Biological Activity

2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide is a complex organic compound belonging to the class of triazolopyrazine derivatives. Its unique structure suggests potential therapeutic applications in various biological contexts, including anticancer and antibacterial activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a triazolopyrazine core with an ethoxyphenyl group and an acetamide moiety. The molecular formula is C23H23N5O3SC_{23}H_{23}N_{5}O_{3}S, and it has been characterized using techniques such as NMR spectroscopy and mass spectrometry.

The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways:

  • Molecular Targets : It is known to interact with enzymes and receptors involved in cancer cell proliferation and glucose metabolism.
  • Pathways Involved : The compound modulates key signaling pathways, including the PI3K/Akt pathway in cancer cells and the AMPK pathway in glucose metabolism. These interactions may lead to altered cellular processes that promote apoptosis in cancer cells or inhibit bacterial growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolopyrazine derivatives, including this compound. For instance:

  • In vitro Studies : The compound has shown promising results against various cancer cell lines. For example, it exhibited significant antiproliferative effects against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values ranging from 0.83 to 2.85 µM .
Cell LineIC50 Value (µM)Reference
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74
  • Mechanism of Action : It induces apoptosis through the mitochondrial pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl2, leading to caspase activation .

Antibacterial Activity

The compound also exhibits antibacterial properties:

  • In vitro Evaluation : Studies have shown moderate antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics like ampicillin .
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli16

Case Studies

  • Synthesis and Characterization : A study synthesized various triazolopyrazine derivatives, including the target compound, assessing their structural characteristics and biological activities through methods such as microbroth dilution for antibacterial testing .
  • Antiproliferative Studies : Another study focused on evaluating the antiproliferative effects of synthesized derivatives against colon cancer cell lines, revealing significant activity that supports further exploration for therapeutic applications .

Q & A

Basic Question: What synthetic strategies optimize yield and purity for this compound?

Answer:
The synthesis involves multi-step reactions starting with the formation of the triazolo-pyrazine core, followed by thioether linkage and acetamide functionalization. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetone) enhance reaction efficiency for heterocyclic ring formation .
  • Temperature control : Exothermic steps (e.g., cyclization) require gradual heating (40–60°C) to avoid decomposition .
  • Purification : Recrystallization in ethanol/water mixtures (70:30 v/v) or column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%) .

Basic Question: How is the molecular structure validated post-synthesis?

Answer:
Structural confirmation employs:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify protons (e.g., ethoxyphenyl singlet at δ 6.8–7.2 ppm) and carbonyl groups (δ 168–170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (expected m/z ~475.5) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, critical for understanding solid-state stability .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data (e.g., IC50 variability)?

Answer:
Discrepancies may arise from:

  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and ATP concentrations in kinase inhibition assays .
  • Compound purity : Validate via HPLC (C18 column, acetonitrile/water mobile phase) to exclude impurities affecting activity .
  • Orthogonal assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream pathway effects .

Advanced Question: What methodologies elucidate the compound’s mechanism of action against kinase targets?

Answer:
Mechanistic studies require:

  • Kinase inhibition assays : Measure IC50 using ADP-Glo™ kinase assays (e.g., against EGFR or VEGFR2) with ATP concentrations near KmK_m .
  • Molecular docking : Use AutoDock Vina to model interactions between the triazolo-pyrazine core and kinase ATP-binding pockets (e.g., hydrophobic interactions with Phe1043 in EGFR) .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein stability shifts in lysates treated with the compound .

Basic Question: What stability parameters are critical for in vitro bioactivity studies?

Answer:

  • pH stability : Assess degradation in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via LC-MS over 24–72 hours .
  • Light sensitivity : Store solutions in amber vials to prevent photodegradation of the thioether group .
  • Thermal stability : Conduct accelerated stability testing at 40°C/75% RH for 4 weeks to identify degradation products .

Advanced Question: How can SAR studies improve selectivity for cancer vs. normal cells?

Answer:
Structure-activity relationship (SAR) optimization involves:

  • Substituent variation : Modify the 4-ethoxyphenyl group to electron-withdrawing groups (e.g., -CF3_3) to enhance kinase binding .
  • Scaffold hopping : Replace the triazolo-pyrazine core with triazolo-pyrimidine analogs and compare cytotoxicity in MTT assays .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) to improve membrane permeability, validated via Caco-2 monolayer assays .

Basic Question: What analytical techniques quantify this compound in biological matrices?

Answer:

  • LC-MS/MS : Use a C18 column with MRM transitions (e.g., m/z 475.5 → 328.3 for quantification) in plasma/serum .
  • Sample preparation : Protein precipitation with acetonitrile (3:1 v/v) minimizes matrix effects .
  • Validation : Follow ICH guidelines for linearity (1–1000 ng/mL), precision (<15% RSD), and recovery (>85%) .

Advanced Question: How to address discrepancies in metabolic stability across species?

Answer:

  • Microsomal assays : Compare intrinsic clearance (CLint_{int}) in human vs. rodent liver microsomes with NADPH cofactors .
  • Metabolite profiling : Use UPLC-QTOF to identify species-specific oxidation (e.g., CYP3A4-mediated) or glutathione adducts .
  • Cryopreserved hepatocytes : Validate functional activity in 3D spheroid models to mimic in vivo metabolism .

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